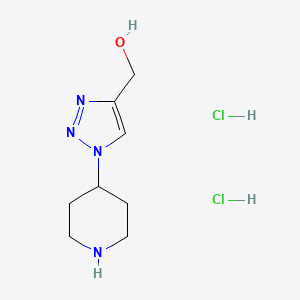

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride

Description

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a piperidine ring, a triazole ring, and a methanol group, making it a versatile molecule in various fields of study.

Properties

IUPAC Name |

(1-piperidin-4-yltriazol-4-yl)methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c13-6-7-5-12(11-10-7)8-1-3-9-4-2-8;;/h5,8-9,13H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJNCXZCPGYNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(N=N2)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride typically involves the formation of the piperidine and triazole rings followed by their coupling. Common synthetic routes include:

Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

Click Chemistry: The triazole ring is often synthesized using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Coupling Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The triazole ring can undergo reduction under specific conditions.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.

Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

Oxidation: Formation of piperidin-4-yltriazol-4-ylcarboxylic acid.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and triazole rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This compound may act on enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- (4-(Piperidin-4-yl)phenyl)methanol hydrochloride

- (2-(Piperidin-4-yl)phenyl)methanol hydrochloride

- (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

Uniqueness

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride is unique due to the presence of both piperidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Biological Activity

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride is a chemical compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound contains a piperidine ring , a triazole ring , and a methanol group , which contribute to its unique chemical properties. The presence of these functional groups allows for versatile interactions with various biological targets, particularly in the context of receptor modulation.

Target Receptor

The primary biological target for (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride is the CCR5 chemokine receptor . This receptor plays a crucial role in the entry of HIV-1 into host cells.

Mode of Action

The compound acts as an antagonist to the CCR5 receptor, effectively blocking HIV-1 entry into cells. This mechanism is vital for developing therapeutic agents aimed at treating HIV infections.

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

- Antiviral Activity : The antagonistic action on CCR5 has been linked to reduced viral load in cell cultures infected with HIV-1, demonstrating its potential as an antiviral agent.

- Chemical Stability : Research indicates that (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride exhibits good stability under physiological conditions, making it suitable for further development as a therapeutic candidate .

- Pharmacological Applications : Beyond its antiviral properties, preliminary studies suggest that this compound may also influence other biochemical pathways, such as those involved in inflammation and immune responses .

Case Studies

Several case studies illustrate the biological activity of (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride:

- Study 1 : In vitro experiments demonstrated that treatment with this compound significantly reduced HIV replication in human T-cells, supporting its role as a CCR5 antagonist. The IC50 value was determined to be in the low micromolar range, indicating potent activity against HIV .

- Study 2 : A pharmacokinetic study assessed the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Results showed favorable bioavailability and a half-life suitable for therapeutic use .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (4-(Piperidin-4-yl)phenyl)methanol hydrochloride | Structure | Moderate CCR5 antagonism | Less potent than triazole derivative |

| (2-(Piperidin-4-yl)phenyl)methanol hydrochloride | Structure | Weak antiviral activity | Limited therapeutic potential |

| (3-(Piperidin-4-yl)phenyl)methanol hydrochloride | Structure | No significant activity | Not suitable for further development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.